molecular formula C17H14Cl2N2O2 B10895137 N'-[2-(allyloxy)benzylidene]-2,4-dichlorobenzohydrazide

N'-[2-(allyloxy)benzylidene]-2,4-dichlorobenzohydrazide

Cat. No.: B10895137
M. Wt: 349.2 g/mol
InChI Key: LEKJJGRZVQTHFH-RGVLZGJSSA-N
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Description

N’~1~-{(E)-1-[2-(ALLYLOXY)PHENYL]METHYLIDENE}-2,4-DICHLOROBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(E)-1-[2-(ALLYLOXY)PHENYL]METHYLIDENE}-2,4-DICHLOROBENZOHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction may also require the use of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{(E)-1-[2-(ALLYLOXY)PHENYL]METHYLIDENE}-2,4-DICHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.

    Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N’~1~-{(E)-1-[2-(ALLYLOXY)PHENYL]METHYLIDENE}-2,4-DICHLOROBENZOHYDRAZIDE would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-{(E)-1-[2-(METHOXY)PHENYL]METHYLIDENE}-2,4-DICHLOROBENZOHYDRAZIDE
  • N’~1~-{(E)-1-[2-(ETHOXY)PHENYL]METHYLIDENE}-2,4-DICHLOROBENZOHYDRAZIDE

Uniqueness

N’~1~-{(E)-1-[2-(ALLYLOXY)PHENYL]METHYLIDENE}-2,4-DICHLOROBENZOHYDRAZIDE is unique due to the presence of the allyloxy group, which can impart distinct chemical properties and reactivity compared to its methoxy or ethoxy analogs

Properties

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H14Cl2N2O2/c1-2-9-23-16-6-4-3-5-12(16)11-20-21-17(22)14-8-7-13(18)10-15(14)19/h2-8,10-11H,1,9H2,(H,21,22)/b20-11+

InChI Key

LEKJJGRZVQTHFH-RGVLZGJSSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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